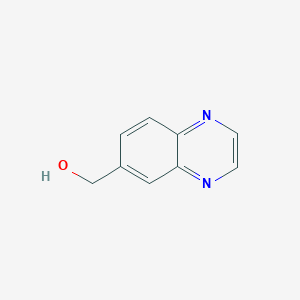
Quinoxalin-6-ylmethanol
Descripción general
Descripción
Quinoxalin-6-ylmethanol is a compound with a molecular weight of 160.18 . Its IUPAC name is 6-quinoxalinylmethanol . The molecule contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Synthesis Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1 H )-ones were developed .Molecular Structure Analysis
Quinoxalin-6-ylmethanol contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
Quinoxalin-6-ylmethanol has a molecular weight of 160.18 . It contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación
Quinoxalines in Medicinal Chemistry
Quinoxalines, including Quinoxalin-6-ylmethanol, are significant in medicinal chemistry due to their diverse pharmacological effects. They are known for antifungal, antibacterial, antiviral, and antimicrobial properties. Quinoxaline derivatives are crucial in drugs for treating cancer, AIDS, and other infectious diseases. The focus on synthesizing these compounds with green chemistry and cost-effective methods highlights their importance in current and future medicinal applications (Khatoon & Abdulmalek, 2021).
Quinoxalines in DNA Research
6H-Indolo[2,3-b]quinoxaline, a derivative of Quinoxalin-6-ylmethanol, has been studied for its potential as a heteroaromatic intercalator in DNA research. This compound stabilizes DNA duplexes and has shown sensitivity in mismatch studies, indicating its potential use in genetic research and applications (Wamberg et al., 2006).
Neuroprotection and Neuropharmacology
Quinoxaline derivatives like NBQX are potent inhibitors of certain glutamate receptors, showing neuroprotective properties against global ischemia. Their selective action on specific receptors makes them significant in neuropharmacology and potential treatments for neurological disorders (Sheardown et al., 1990).
Anticancer Potential
Quinoxalinyl-hydrazones, such as PJOV56, show promising anticancer activity. PJOV56 induces autophagy and apoptosis in colorectal cancer cells, highlighting the potential of quinoxaline derivatives in cancer treatment (Maranhão et al., 2019).
Corrosion Inhibition
Quinoxaline-based propanones have been studied as corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces demonstrates their potential industrial application in corrosion control (Olasunkanmi & Ebenso, 2019).
Agricultural Applications
Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, indicating their potential as pesticides. Some derivatives, like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, have shown broad-spectrum activity against plant pathogens, contributing to agricultural pest control (Liu et al., 2020).
Antiviral Research
Studies on compounds like 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline have shown their potential in antiviral research. Their ability to influence pro-inflammatory biomarkers and innate antiviral resistance highlights their significance in developing new antiviral therapies (Antonovych et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
quinoxalin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAADFVYDHLFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423667 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-ylmethanol | |
CAS RN |
488834-75-9 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


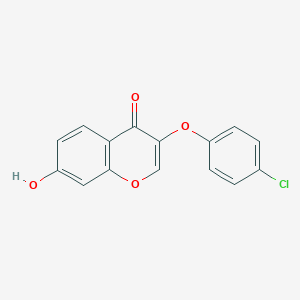
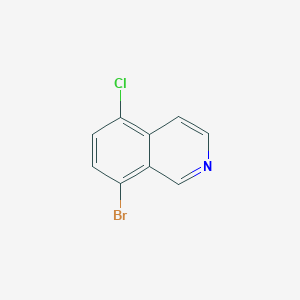

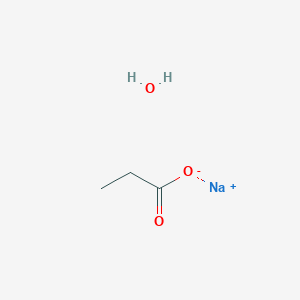
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
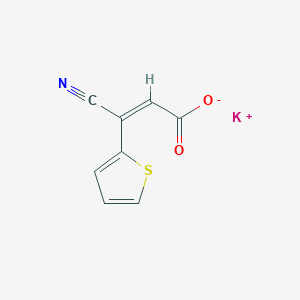
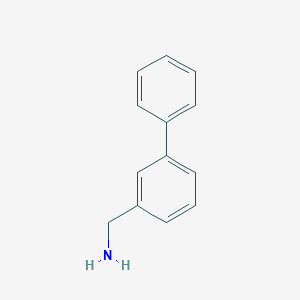
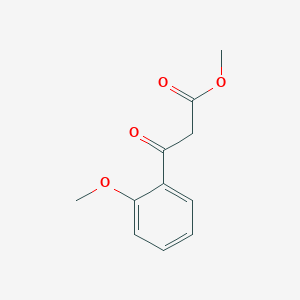
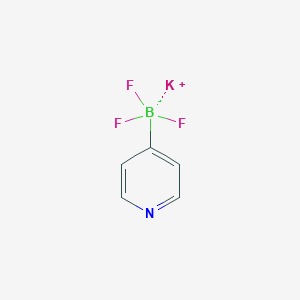
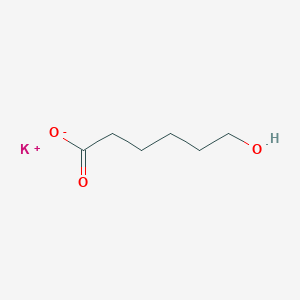
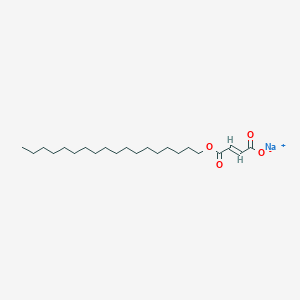
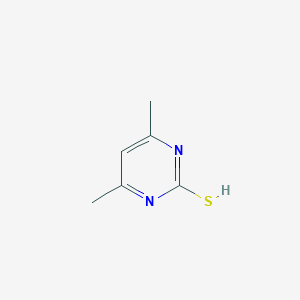
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)